molecular formula C11H17NO3 B2761858 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide CAS No. 1235044-95-7

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide

Cat. No.: B2761858
CAS No.: 1235044-95-7
M. Wt: 211.261
InChI Key: HUGYIHAIMCILGI-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Scientific Research Applications

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide has several scientific research applications:

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of pharmaceutical medicines and natural products .

Mode of Action

A related compound, (s)-1-(furan-2-yl)propan-1-ol, was synthesized by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also interact with its targets through a similar bioreduction process.

Biochemical Pathways

The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that this compound might also influence similar biochemical pathways.

Pharmacokinetics

The related compound (s)-1-(furan-2-yl)propan-1-ol was obtained with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the synthesis of various pharmaceutical medicines and natural products , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of this compound might also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves the reaction of 2-furanmethanol with ethyl acetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-furanmethanol
  • 2-furoic acid
  • Furan-2,5-dione

Uniqueness

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide is unique due to its specific structural features, such as the ethoxy group and the acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other furan derivatives .

Properties

IUPAC Name

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-14-8-11(13)12-9(2)7-10-5-4-6-15-10/h4-6,9H,3,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGYIHAIMCILGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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